N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a piperidine ring, a cyanophenyl group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a substitution reaction, often using a cyanobenzene derivative.
Formation of the Benzamide Moiety: The benzamide group is formed through an amide coupling reaction, typically using benzoyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the cyanophenyl group.
N-(4-cyanophenyl)piperidine: Contains the cyanophenyl and piperidine groups but lacks the benzamide moiety.
Uniqueness
N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90290-85-0 |
---|---|
Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[1-(4-cyanophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H21N3O2/c23-16-18-11-9-17(10-12-18)15-20(22(27)25-13-5-2-6-14-25)24-21(26)19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,24,26) |
InChI Key |
XYYPPYNSAPHBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.